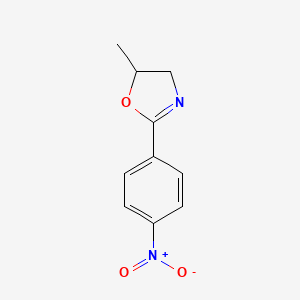![molecular formula C26H20O3 B14731241 Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid CAS No. 6334-91-4](/img/structure/B14731241.png)
Di[1,1'-biphenyl]-4-yl(hydroxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid is an organic compound characterized by the presence of a biphenyl group attached to a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid typically involves the reaction of biphenyl derivatives with acetic acid derivatives under controlled conditions. One common method involves the use of 4,4’-dihydroxybiphenyl, which is prepared by decomposing 4,4’-di(2-hydroxy-2-propyl)biphenyl with hydrogen peroxide and an acid catalyst in acetonitrile as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, hydrolysis, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron or aluminum chloride.
Major Products: The major products formed from these reactions include biphenyl derivatives with modified functional groups, such as ketones, alcohols, or substituted biphenyls.
Applications De Recherche Scientifique
Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydroxyacetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxy groups at the 4 and 4’ positions.
Acetic Acid: A simple carboxylic acid with a wide range of applications.
Uniqueness: Di[1,1’-biphenyl]-4-yl(hydroxy)acetic acid is unique due to the combination of the biphenyl group and the hydroxyacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
6334-91-4 |
|---|---|
Formule moléculaire |
C26H20O3 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-hydroxy-2,2-bis(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C26H20O3/c27-25(28)26(29,23-15-11-21(12-16-23)19-7-3-1-4-8-19)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,29H,(H,27,28) |
Clé InChI |
ZAINQWJQOUCQDK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=C(C=C3)C4=CC=CC=C4)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[4.4]non-3-en-2-one](/img/structure/B14731163.png)
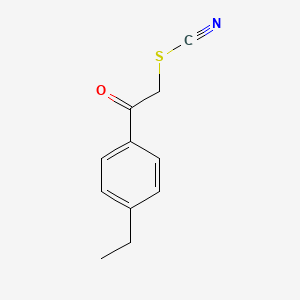
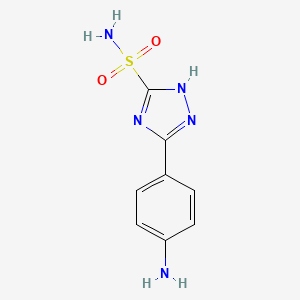
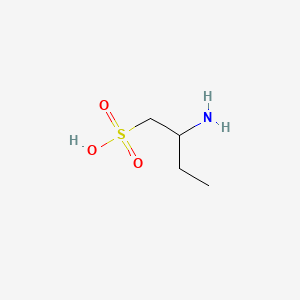
![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)

![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
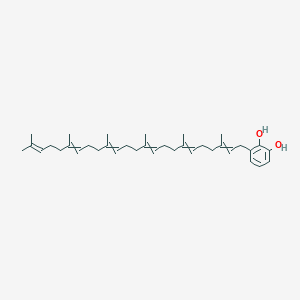
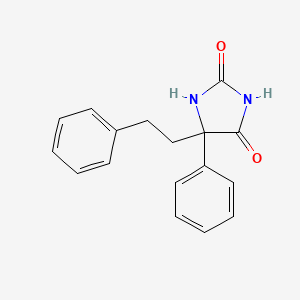

![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)

